Laflunimus

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

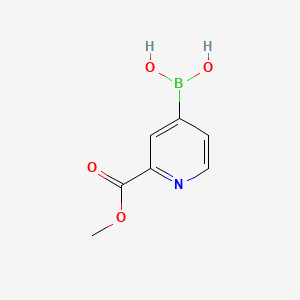

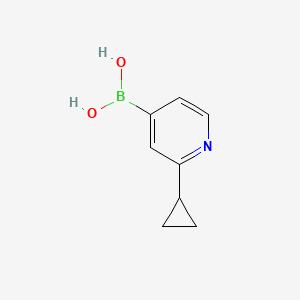

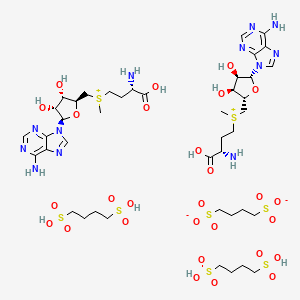

Laflunimus, also known as HR-325 or AP-325, is a small molecule drug . It was developed by Sanofi and is currently in the clinical trial phase . The drug acts as a DHODH inhibitor and a GABAAR modulator . It is primarily used for the treatment of neuropathic pain .

Physical And Chemical Properties Analysis

Laflunimus is a solid substance with a molecular weight of 310.00 . It is soluble in DMSO up to 50 mg/mL . The compound should be stored in powder form at -20°C for up to 3 years or at 4°C for up to 2 years .Wissenschaftliche Forschungsanwendungen

Treatment of Spinal Cord Injury : Leflunomide has been found effective in improving locomotor and voiding functions in rats with spinal cord contusion injury. This is attributed to its ability to inhibit the mitochondrial enzyme dihydroorotate dehydrogenase, thereby preventing the expansion of activated and autoimmune lymphocytes (Rosse, 2012).

Visualization of Root Colonization : Laser ablation tomography (LAT), a novel method, has been used for the analysis of maize roots colonized by various organisms. This method facilitates classification of tissues and anatomical features affected by these organisms (Strock et al., 2019).

Impact on Glycogen Synthesis : A study on alpha-lipoic acid (LA) showed its impact on glucose metabolism in muscle tissues. LA acts as a mild prooxidant, causing mitochondrial uncoupling and inhibition of glycogen synthesis (Dicter et al., 2002).

Development of Intramuscular Long-Acting Nanoformulations for HIV : Physiologically based pharmacokinetic modelling informed the optimization of intramuscular long-acting formulations for antiretrovirals, including leflunomide (Rajoli et al., 2015).

Lymphadenopathy-Associated Viral Antibody in AIDS : Research on lymphadenopathy-associated virus (LAV) provided insights into its correlation with the acquisition and transmission of AIDS, emphasizing the complexity of treating and managing this condition (Laurence et al., 1984).

Antioxidant and Antiapoptotic Effects in Lung Hypoxia : Liposomal alpha-tocopherol (LAT) showed antioxidant and antiapoptotic activity in anesthetized rats exposed to severe hypoxia, indicating its potential for correcting hypoxic lung injury (Minko et al., 2002).

Regulation and Function in Seed Development : The LAFL (i.e. LEC1, ABI3, FUS3, and LEC2) master transcriptional regulators play a key role in inducing embryo development and maturation, and inhibiting seed germination and vegetative growth in Arabidopsis (Lepiniec et al., 2018).

Inflammatory Responses Inhibition : Latifolin, isolated from Dalbergia odorifera, was found to inhibit inflammatory reactions by suppressing NF‐κB activation and inducing Nrf2‐mediated heme oxygenase‐1 expression, suggesting its potential in treating inflammatory diseases (Lee et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c1-8-6-10(4-5-12(8)15(16,17)18)20-14(22)11(7-19)13(21)9-2-3-9/h4-6,9,21H,2-3H2,1H3,(H,20,22)/b13-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHFOVCRYCPOTK-QBFSEMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=C(C2CC2)O)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)/C(=C(/C2CC2)\O)/C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147076-36-6 |

Source

|

| Record name | Laflunimus [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147076366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAFLUNIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44EH625IUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.1.1]hexane, 2-ethoxy-2-phenyl- (9CI)](/img/no-structure.png)

![Acetic acid, sodium salt, [3H]](/img/structure/B590793.png)